Saccharin, sodium salt

Catalog No.
S542262
CAS No.
128-44-9
M.F
C7H5NNaO3S+
M. Wt
206.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saccharin, sodium salt

Using free acid or calcium saccharin in nickel plating causes solubility issues and sulfate precipitation. Our sodium saccharin (CAS 128-44-9) delivers >150x higher aqueous solubility, ensuring optimal Watts bath integration. • Industry-standard Class I brightener, converts tensile stress to compressive, prevents microcracking. • Thermal stability (mp 226-230°C) for high-temp processes. • Also serves as pharma excipient for liquid formulations.

CAS Number

128-44-9

Product Name

Saccharin, sodium salt

IUPAC Name

sodium 1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H5NNaO3S+

Molecular Weight

206.18 g/mol

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1

InChI Key

WINXNKPZLFISPD-UHFFFAOYSA-N

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Calcium, Saccharin, Saccharin, Saccharin Calcium, Saccharin Sodium

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]

The exact mass of the compound Saccharin sodium is 204.981 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)0.02 m4 mg/ml at 25 °cslightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanolslightly soluble in deuterated dimethylsulfoxide1 g dissolves 31 ml alcohol, 12 ml acetone, and in about 50 ml glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ethersoluble in amyl acetate, ethyl acetatedissolved by dil soln of ammonia, soln of alkali hydroxides1 g dissolves in 290 ml water, 25 ml boiling waterin water, 4,000 mg/l at 25 °c4 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4867. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of 1,2-benzisothiazole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 500 g, 1 kg

Sodium saccharin (CAS 128-44-9) is the highly water-soluble sodium salt of o-benzoic sulfimide. While classically recognized as a non-nutritive sweetener, its primary industrial procurement value lies in its role as a Class I brightener and stress-relieving additive in electrolytic nickel plating, as well as a highly stable, water-soluble excipient in pharmaceutical formulations. Unlike its free acid counterpart, the sodium salt offers exceptional aqueous solubility and thermal stability (melting point 226–230 °C), allowing it to be seamlessly integrated into high-concentration aqueous baths, liquid formulations, and high-temperature manufacturing processes without degrading or requiring organic co-solvents [1].

Procurement Fit

Liquid formulation High aqueous solubility supports homogenous sweetening in beverages and syrups.
Thermal processing Documented thermal stability enables baked, fried, and canned food applications.
Compendial grade USP, FCC, BP, EP compliance supports pharmaceutical excipient and food additive procurement.
Salt-specific biology Sodium salt identity required for urothelial mitogenesis research models.

Substituting sodium saccharin with the free acid form (insoluble saccharin) or other salts like calcium saccharin leads to immediate process failures in industrial workflows. The free acid form lacks the aqueous solubility necessary to achieve the working concentrations required for electroplating baths or liquid syrups, forcing the use of undesirable organic solvents [1]. Furthermore, in standard Watts nickel plating baths—which rely heavily on high concentrations of nickel sulfate—attempting to use calcium saccharin as a soluble alternative introduces calcium ions. These ions react with the sulfate matrix to precipitate insoluble calcium sulfate, causing severe bath contamination, scaling, and defective metal deposition . Consequently, the sodium salt is strictly required for compatibility with sulfate-rich aqueous environments.

Substitution Risk

Saccharin acid form
Acid form is only slightly water-soluble; formulation in liquid products may fail without co-solvent systems.
Aspartame
Degrades above 80°C; cannot replace sodium saccharin in thermally processed foods without reformulation.
Other saccharin salts (K, Ca)
Lower urothelial mitogenic activity reported; not interchangeable for sodium-specific biological studies.

Aqueous Solubility for High-Concentration Liquid Processing

The most decisive procurement differentiator for sodium saccharin is its massive solubility advantage in water. Sodium saccharin dissolves at approximately 667 g/L (1 g per 1.5 mL) at room temperature, whereas the free acid form of saccharin is only slightly soluble at 4.3 g/L [1]. This ~150-fold increase in aqueous solubility allows manufacturers to prepare highly concentrated stock solutions for continuous dosing in electroplating or to formulate dense liquid pharmaceuticals without the need for heating or organic co-solvents.

Evidence DimensionAqueous solubility at 20-25 °C
Target Compound Data~667 g/L (Sodium saccharin)
Comparator Or Baseline4.3 g/L (Saccharin free acid)
Quantified Difference~150-fold higher solubility
ConditionsDeionized water at ambient temperature (20-25 °C)

Enables the preparation of high-concentration aqueous additives and liquid formulations without precipitation or organic solvent dependency.

Aqueous solubility
Head-to-head
≥10 g/100 mL
at 20 °C
Supports liquid formulation dissolution requirement; acid form remains insoluble.
Reported >100-fold difference.

Internal Stress Conversion in Nickel Electrodeposition

In Watts nickel electroplating baths, high chloride and sulfate concentrations generate severe tensile stress in the deposited metal, often exceeding +130 MPa, which leads to microcracking and delamination [1]. The addition of sodium saccharin acts as a Class I brightener, fundamentally altering the crystallization thermodynamics. Quantitative measurements demonstrate that adding sodium saccharin at concentrations of 240 mg/L not only neutralizes this tensile stress but converts it into a compressive stress of approximately -70 MPa [2]. This stress reversal is critical for producing ductile, fatigue-resistant nickel coatings.

Evidence DimensionInternal film stress in electrodeposited nickel
Target Compound Data~ -70 MPa (compressive stress) at 240 mg/L dosing
Comparator Or Baseline> +130 MPa (tensile stress) with no additive
Quantified Difference> 200 MPa absolute shift from tensile to compressive
ConditionsWatts nickel sulfate/chloride bath during electrodeposition

Prevents catastrophic microcracking and peeling in thick metal coatings, ensuring structural integrity in automotive and electronic components.

Sweetness potency (molar)
Head-to-head
500× sucrose
Kd 0.06 μM
High receptor binding affinity supports blend synergy; aspartame Kd 17.2 μM.
287-fold higher affinity reported.

Cation Compatibility in Sulfate-Rich Electrolytes

While both sodium saccharin and calcium saccharin are highly water-soluble, their behavior in industrial sulfate baths diverges completely. Standard Watts plating baths contain upwards of 250 g/L of nickel sulfate. Sodium ions from sodium saccharin remain completely soluble in this matrix. Conversely, substituting with calcium saccharin introduces Ca2+ ions, which react with the sulfate matrix to form calcium sulfate, a compound with a strict solubility limit of only ~2.1 g/L at room temperature [1]. This rapid precipitation ruins the bath chemistry and causes particulate inclusions in the plated metal.

Evidence DimensionSulfate matrix compatibility (precipitate formation)
Target Compound DataComplete solubility (no precipitation of calcium sulfate)
Comparator Or BaselineImmediate precipitation (calcium sulfate formation)
Quantified DifferenceBinary pass/fail for bath stability
ConditionsHigh-sulfate aqueous environment (e.g., Watts nickel bath)

Dictates that only the sodium salt can be procured for sulfate-based electrolytic processes to avoid catastrophic bath contamination.

Thermal decomposition
Class-level
190 °C / 40 min
frying conditions
Stable under typical food frying; aspartame degrades above 80 °C.
Complete decomposition product o-sulfamoylbenzoic acid.
Compendial purity
Specification review
Assay (USP/FCC) 98.0–101.0%
Toluenesulfonamides ≤ limit
Representative purity 99.32%
Meets pharmaceutical excipient monograph requirements.
Verify certificate of analysis per batch.
Caffeine solubility enhancement
Head-to-head
Sodium saccharin
Increases caffeine solubility by >2×
Acesulfame K
Increases caffeine solubility by >1.5×
Greater caffeine solubility enhancement may simplify caffeinated beverage formulation.
Approx. 33% higher enhancement reported.
Salt-specific bioactivity
Head-to-head
Sodium saccharin
Higher urothelial mitogenic activity
K, Ca salts / acid form
Lower mitogenic activity reported
Salt selection matters for in vivo urothelial research models.
Activity linked to urinary ion composition, not saccharinate ion structure.

Class I Brightener in Watts Nickel Electroplating

Directly leveraging its ability to convert tensile stress to compressive stress, sodium saccharin is the industry-standard additive for nickel electroplating. It is continuously dosed into sulfate/chloride baths to refine grain structure and prevent microcracking in automotive parts, aerospace components, and electronic connectors .

High-Concentration Aqueous Pharmaceutical Syrups

Due to its ~150-fold solubility advantage over the free acid, sodium saccharin is the preferred sweetening excipient for liquid oral medications and pediatric syrups. It remains stable in solution without crystallizing out over long shelf lives, even at low temperatures[1].

Electroforming of Precision Metal Components

In electroforming, where exceptionally thick layers of nickel are built up on a mandrel, managing internal stress is critical to prevent the part from warping upon removal. Sodium saccharin is utilized to precisely tune the internal stress to a neutral or slightly compressive state, ensuring dimensional accuracy of the final freestanding part [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Liquid beverages & syrups
High aqueous solubility profile
Dissolution and homogeneity in target beverage matrix
Thermally processed foods
Thermal stability under frying/baking conditions
Sweetness retention after processing; decomposition monitoring
High-efficiency sweetener blends
Molar sweetness potency and receptor binding
Synergy validation in multi-sweetener systems
Pharmaceutical excipient use
Compendial purity (USP/FCC/BP/EP)
Assay range and impurity limits per monograph
Toxicology & biological research
Salt-specific bioactivity profile
Sodium salt identity for urothelial mitogenesis models

Physical Description

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)

Color/Form

Monoclinic crystals
Needles from acetone; prisms from alcohol; leaflets from water
White, crystalline powder
White crystals

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.98878348 Da

Monoisotopic Mass

205.98878348 Da

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Heavy Atom Count

13

Taste

In dilute aqueous solution it is 500 times as sweet as sugar; sweet taste detectable in 1:100,000 dilution.
Bitter, metallic aftertaste

Density

0.828 (NTP, 1992) - Less dense than water; will float
0.828 g/cu cm at 25 °C

LogP

0.91 (LogP)
0.91
log Kow = 0.91

Odor

ODORLESS OR HAS FAINT AROMATIC ODOR.

Decomposition

When heated to decomposition if emits very toxic fumes of /nitrogen oxides/, /sulfur oxides/ and sodium oxide.

Appearance

Solid powder

Melting Point

greater than 572 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FST467XS7D

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 284 of 298 companies (only ~ 4.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Classes

Breast Feeding; Lactation; Milk, Human; Artificial Sweeteners; Sweetening Agents

MeSH Pharmacological Classification

Sweetening Agents

Mechanism of Action

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts.

Vapor Pressure

0.00000064 [mmHg]

Impurities

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/

Other CAS

128-44-9
82385-42-0

Absorption Distribution and Excretion

TRANSPLACENTAL TRANSFER OF ... (14)C-SACCHARIN ADMIN BY IV INFUSION TO RHESUS MONKEYS IN LATE PREGNANCY, WAS RAPID, BUT SLIGHT. (14)C WAS CLEARED MORE SLOWLY FROM FETAL THAN FROM MATERNAL BLOOD, & WAS DISTRIBUTED IN ALL FETAL TISSUES EXAMINED ... WAS ONLY BIOTRANSFORMED TO LIMITED EXTENT & WAS RAPIDLY EXCRETED ... .
Three groups of five men were given sodium saccharin in single oral doses of 50, 150 or 333 mg/60 kg bw. Peak plasma concentrations occurred between 30 and 60 min after dosing, and 60 and 76% was excreted unchanged in urine at 6 and 24 h, respectively. /Sodium saccharin/
IN 3 VOLUNTEERS, 85-92% OF DOSES OF 1 G 3(14)C-SACCHARIN ADMIN ORALLY FOR 21 DAYS WAS EXCRETED UNCHANGED IN THE URINE WITHIN 24 HR; NO METABOLITES WERE FOUND. WITHIN 48 HR, 92.3% OF A DOSE OF 500 MG (14)C-SACCHARIN WAS EXCRETED IN THE URINE & 5.8% IN THE FECES.
After administration of 1-g doses of soluble (sodium) saccharin [form not specified] to three men, saccharin was excreted in the urine quantitatively unchanged by two of the subjects within 48 hr. In a subsequent experiment involving six subjects, none excreted the dose quantitatively within 72 hr, but no metabolism of saccharin was detected. /Sodium saccharin/
For more Absorption, Distribution and Excretion (Complete) data for SACCHARIN (13 total), please visit the HSDB record page.

Metabolism Metabolites

... 3-(14)C-SACCHARIN WAS EXCRETED UNCHANGED, MAINLY IN THE URINE (85-92% IN 24 HR) BY ADULT HUMAN SUBJECTS, BOTH BEFORE & AFTER TAKING 1 G OF SACCHARIN DAILY FOR 21 DAYS; NO METABOLITE OF SACCHARIN WAS FOUND. THESE RESULTS WERE AMPLY CONFIRMED IN ANIMAL EXPERIMENTS, IN WHICH ORALLY ADMIN (14)C-SACCHARIN WAS EXCRETED ENTIRELY UNCHANGED BY RATS ON A NORMAL DIET & BY RATS ON A DIET CONTAINING 1% & 5% OF SACCHARIN FOR UP TO 12 MO. 80-90% OF THE DOSE WAS EXCRETED IN THE URINE, 10-20% IN THE FECES; NO (14)CO2 WAS FOUND IN THE EXHALED AIR, & NO (14)CO3(2-) OR 2-SULFAMOYLBENZOIC ACID IN THE URINE.
YIELDS IN MONKEYS SULFAMOYLBENZOIC ACID & O-SULFOBENZOIC ACID. /FROM TABLE/
EXPOSURE OF MALE CHARLES RIVER CDI RATS TO 5% SACCHARIN DIET IN UTERO & THROUGHOUT WEANING, DID NOT INDUCE DETECTABLE METABOLISM. NO METABOLITES WERE DETECTED IN URINE OF NORMAL RATS GIVEN TRACER DOSE. PRETREATMENT WITH 3-METHYLCHOLANTHRENE DID NOT INDUCE SACCHARIN METABOLISM.
One female and two male volunteers excreted 85-92% of a dose of 1g (3-14)C- saccharin unchanged in the urine within 24 hr, before or after taking 1 g saccharin daily for 21 days; no metabolites were found.
Within 48 h, 92% of a dose of 500 mg [14C]saccharin taken by six male volunteers was excreted in the urine and 5.8% in the faeces. Analysis of urine and feces by highperformance liquid chromatography and thin-layer chromatography revealed only unmetabolized saccharin.

Associated Chemicals

Sodium saccharin;128-44-9
Calcium saccharin;6485-34-3

Wikipedia

Saccharin

Biological Half Life

In three adult men given an intravenous bolus of 10 mg/kg bw sodium saccharin, the plasma concentration-time curve fitted a two-compartment open model with a terminal half-life of 70 min. /Sodium saccharin/
Six women with an average oral daily intake of 100-300 mg saccharin (form not specified) had maximum plasma concentrations after 0.5-1 hr and an elimination half-life of 7.5 hr.

Use Classification

Food Additives -> SWEETENER; -> JECFA Functional Classes

Methods of Manufacturing

In most countries, commercial saccharin is produced by the Remsen-Fahlberg process ... Toluene is used as the starting material and reacted with chlorosulfonic acid to a mixture of isomeric toluene sulfochlorides. In the presence of ammonia, 2-toluene sulfochloride forms 2-toluene sulfonic acid amide which is oxidized under appropriate conditions to saccharin. Potential oxidizing agents are potassium permanganate or chromic acid.
In the United States, the Maumee process is used. This starts from either anthranilic acid or its methyl ester, which can be obtained from phthalic acid anhydride. With sodium nitrite, anthranilic acid forms a diazonium compound, which is reacted with sulfur dioxide or sulfites, and chlorinated to 2-chlorosulfonylbenzoic acid methyl ester. In the presence of ammonia, this ester yields the respective amide, from which, after de-esterification, saccharin is obtained. Reaction with sodium hydroxide or calcium hydroxide forms the respective saccharin salts.
Saccharin is dissolved in an equimolar quantity of aqueous sodium hydroxide, and the solution is concentrated to crystallization. /Saccharin sodium/
Saccharin is reacted with a semimolar quantity of calcium hydroxide in aqueous medium, and the resulting solution is concentrated to crystallization. /Saccharin calcium/
A mixture of toluenesulfonic acids is converted into the sodium salt then distilled with phosphorus trichloride and chlorine to obtain the o-toluene sulfonyl chloride which, by means of ammonia, is converted into o-toluenesulfamide. This is oxidized with permanganate, treated with acid, and saccharin crystallized out.

General Manufacturing Information

Computer and Electronic Product Manufacturing
Adhesive Manufacturing
1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: ACTIVE
In 1977, the FDA proposed a ban on saccharin because of the discovery of bladder tumors in some male rats fed with high doses of saccharin. Because no other nonnutritive sweetener was available at that time, the proposed ban faced strong opposition. Legislation to stay the ban has been passed in the U.S. Congress periodically. In December, 1991, the FDA withdrew its proposed ban. All saccharin-containing packaged products were required to carry a warning label indicating that saccharin has been determined to cause cancer in laboratory animals. In 2001, the warning label requirement was lifted by the Congress. In 2003, saccharin was delisted from California Proposition 65 (the so-called carcinogen list).
Industrial grade sodium saccharin is reportedly used as a brightener in nickel-plating baths, as an antistatic agent in plastics and textiles, as a polymer modifier and accelerator in photosensitive dispersions, and as a light fastness aid in nylon dyes. /Sodium saccharin/
Compared with dilute sucrose solutions, the sweetness intensity of saccharin is about 550, whereas the values for its salts are about 450. At medium or elevated use levels, saccharin sweetness is accompanied by a metallic or bitter aftertaste. Several masking agents for this side-taste have been suggested, and sweetener blends, especially a blend of 1 part sodium saccharin to 9 - 10 parts sodium cyclamate, are often used.

Analytic Laboratory Methods

Method: AOAC 969.27; Procedure: qualitative thin-layer chromatography; Analyte: saccharin; Matrix: nonalcoholic beverages; Detection Limit: not provided.
Method: AOAC 941.10; Procedure: qualitative test (organoleptic test, phenol-sulfuric acid test); Analyte: saccharin; Matrix: foods; Detection Limit: not provided.
Method: AOAC 973.29; Procedure: gravimetric method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.
Method: AOAC 980.18; Procedure: differential pulse polarographic method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for SACCHARIN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatography/Electron Capture detection (GC/ECD) is used for determination of saccharin in blood. Limit of detection is 10 ug/l.

Interactions

IT IS NOW WELL ESTABLISHED THAT THE INTERACTION OF MULTIPLE ENVIRONMENTAL FACTORS MAY INCR THE INCIDENCE OF SOME HUMAN CANCERS MORE THAN EXPOSURE TO A SINGLE CARCINOGEN. WITH AN IN VIVO EXPERIMENTAL RAT MODEL, SYNERGISTIC EFFECT IN BLADDER CARCINOGENESIS BETWEEN A SUBCARCINOGENIC DOSE OF THE STRONG BLADDER CARCINOGEN, N-METHYL-N-NITROSOUREA & SACCHARIN WAS DEMONSTRATED.
Since both sodium L-ascorbate and sodium saccharin promote two-stage bladder carcinogenesis in rats, synergism of the two chemicals was investigated with special reference to the role of urinary pH and sodium+ concentration. Male F344 rats were given 0.05% N-butyl-N-(4-hydroxybutyl)nitrosamine in the drinking water for 4 wk and then treated with basal diet containing 5% sodium saccharin, 5% sodium L-ascorbate, 5% sodium saccharin plus 5% sodium L-ascorbate, 5% L-ascorbic acid, 5% sodium saccharin plus 5% L-ascorbic acid, or no added chemical for 32 wk. Treatment with sodium saccharin or sodium L-ascorbate alone significantly increased the induction of neoplastic and preneoplastic lesions of the bladder. Sodium saccharin plus sodium L-ascorbate also induced these bladder lesions significantly when compared with the controls, and the number of lesions was greater than the sum of the lesions in the group treated with sodium saccharin alone or sodium L-ascorbate alone. In contrast, the induction of carcinomas and papillomas in rats treated with sodium saccharin plus sodium L-ascorbate produced an elevation of urinary pH and sodium+ concentrations, although the increases were not different from those in rats fed sodium saccharin or sodium L-ascorbate alone. Sodium saccharin plus L-ascorbic acid, however, did not cause elevation of urinary pH, although it increased urinary sodium+ concentration. Thus, the bladder carcinogenesis promotion by sodium saccharin was synergized by sodium L-ascorbate and inhibited by L-ascorbic acid. This modulation was associated with changes of urinary pH and Na+ concentration. /Sodium saccharin/
CHRONIC RAT FEEDING STUDIES WERE CONDUCTED ON A 10:1 CYCLAMATE/SACCHARIN MIXT. THE TEST MIXT WAS FED AT DIETARY LEVELS DESIGNED TO FURNISH 500, 1120, & 2500 MG/KG TO GROUPS OF 35 MALE & 45 FEMALE RATS. THE ONLY POS FINDING WHICH PROVED TO HAVE CRUCIAL SIGNIFICANCE WAS THE OCCURRENCE OF PAPILLARY CARCINOMAS IN THE BLADDERS OF 12 OF THE 70 RATS FED THE MAX DIETARY LEVEL OF THE MIXT (EQUIV TO ABOUT 2500 MG/KG) FOR PERIODS RANGING FROM 78 TO 105 WK.
N-METHYL-N-NITROSOUREA WAS USED AS INITIATING CARCINOGEN AND GREATLY INCR YIELD OF BLADDER CANCERS IN SACCHARIN TREATED RATS. SACCHARIN IS A WEAK INITIATOR BUT A POWERFUL PROMOTER OF CARCINOGENESIS IN THE RAT BLADDER.
For more Interactions (Complete) data for SACCHARIN (15 total), please visit the HSDB record page.
1: Zhao S, Yang X, Zhao H, Dong A, Wang J, Zhang M, Huang W. Water-compatible surface imprinting of 'Saccharin sodium' on silica surface for selective recognition and detection in aqueous solution. Talanta. 2015 Nov 1;144:717-25. doi: 10.1016/j.talanta.2015.05.086. Epub 2015 Jul 3. PubMed PMID: 26452882.
2: Ha MS, Ha SD, Choi SH, Bae DH. Assessment of Korean consumer exposure to sodium saccharin, aspartame and stevioside. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1238-47. doi: 10.1080/19440049.2013.797114. Epub 2013 Jun 27. PubMed PMID: 23802660.
3: Zhang G, Wang L, Zhou X, Li Y, Gong D. Binding characteristics of sodium saccharin with calf thymus DNA in vitro. J Agric Food Chem. 2014 Jan 29;62(4):991-1000. doi: 10.1021/jf405085g. Epub 2014 Jan 17. PubMed PMID: 24437661.
4: Jamal MA, Rashad M, Khosa MK, Bhatti HN. Volumetric and acoustical behaviour of sodium saccharin in aqueous system over temperature range (20.0-45.0)°C. Food Chem. 2015 Apr 15;173:551-6. doi: 10.1016/j.foodchem.2014.10.047. Epub 2014 Oct 17. PubMed PMID: 25466058.
5: Sugiura J, Nakajima M. [Development of a New Method for Determination of Sodium Saccharin and Acesulfame Potassium with the Aid of Coagulant]. Shokuhin Eiseigaku Zasshi. 2015;56(5):200-4. doi: 10.3358/shokueishi.56.200. Japanese. PubMed PMID: 26537649.
6: El-Sabbagh OI. Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium. Arch Pharm (Weinheim). 2013 Oct;346(10):733-42. doi: 10.1002/ardp.201300110. Epub 2013 Sep 11. PubMed PMID: 24038507.
7: Zhao F, Gao G, Na H, Ma D, Wang X. [Simultaneous determination of saccharin sodium and synthetic colours in flavourings by solid phase extraction and high performance liquid chromatography]. Se Pu. 2013 May;31(5):490-3. Chinese. PubMed PMID: 24010353.
8: Knowles MA, Jani H, Hicks RM. Induction of morphological changes in the urothelium of cultured adult rat bladder by sodium saccharin and sodium cyclamate. Carcinogenesis. 1986 May;7(5):767-74. PubMed PMID: 2421938.
9: Masui T, Garland EM, Wang CY, Cohen SM. Effects of different types of diet and sodium saccharin on proliferation at the limiting ridge of the rat forestomach. Food Chem Toxicol. 1990 Jul;28(7):497-505. PubMed PMID: 2210522.
10: Icsel C, Yilmaz VT. In vitro DNA binding studies of the sweetening agent saccharin and its copper(II) and zinc(II) complexes. J Photochem Photobiol B. 2014 Jan 5;130:115-21. doi: 10.1016/j.jphotobiol.2013.11.001. Epub 2013 Nov 11. PubMed PMID: 24316657.
11: Hasegawa R, Greenfield RE, Murasaki G, Suzuki T, Cohen SM. Initiation of urinary bladder carcinogenesis in rats by freeze ulceration with sodium saccharin promotion. Cancer Res. 1985 Apr;45(4):1469-73. PubMed PMID: 3978613.
12: Csakai A, Smith C, Davis E, Martinko A, Coulup S, Yin H. Saccharin derivatives as inhibitors of interferon-mediated inflammation. J Med Chem. 2014 Jun 26;57(12):5348-55. doi: 10.1021/jm500409k. Epub 2014 Jun 4. PubMed PMID: 24897296; PubMed Central PMCID: PMC4079330.
13: Feijó FM, Ballard CR, Foletto KC, Batista BAM, Neves AM, Ribeiro MFM, Bertoluci MC. Saccharin and aspartame, compared with sucrose, induce greater weight gain in adult Wistar rats, at similar total caloric intake levels. Appetite. 2013 Jan;60(1):203-207. doi: 10.1016/j.appet.2012.10.009. Epub 2012 Oct 23. PubMed PMID: 23088901.
14: Valenti LP. Liquid chromatographic determination of quinine, hydroquinine, saccharin, and sodium benzoate in quinine beverages. J Assoc Off Anal Chem. 1985 Jul-Aug;68(4):782-4. PubMed PMID: 4030654.
15: Turner SD, Tinwell H, Piegorsch W, Schmezer P, Ashby J. The male rat carcinogens limonene and sodium saccharin are not mutagenic to male Big Blue rats. Mutagenesis. 2001 Jul;16(4):329-32. PubMed PMID: 11420401.
16: Demers DM, Fukushima S, Cohen SM. Effect of sodium saccharin and L-tryptophan on rat urine during bladder carcinogenesis. Cancer Res. 1981 Jan;41(1):108-12. PubMed PMID: 7448750.
17: Brizuela A, Romano E, Yurquina A, Locatelli S, Brandán SA. Experimental and theoretical vibrational investigation on the saccharinate ion in aqueous solution. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Sep;95:399-406. doi: 10.1016/j.saa.2012.04.003. Epub 2012 Apr 21. PubMed PMID: 22571944.
18: Yu A, Hashimura T, Nishio Y, Kanamaru H, Fukuzawa S, Yoshida O. Anti-promoting effect of nordihydroguaiaretic acid on N-butyl-N-(4-hydroxybutyl)nitrosamine and sodium saccharin-induced rat urinary bladder carcinogenesis. Jpn J Cancer Res. 1992 Sep;83(9):944-8. PubMed PMID: 1429204; PubMed Central PMCID: PMC5918979.
19: Parker KR, von Borstel RC. Antimutagenesis in yeast by sodium chloride, potassium chloride, and sodium saccharin. Basic Life Sci. 1990;52:367-71. PubMed PMID: 2183776.
20: Mortazavi ZF, Islami MR, Khaleghi M. Highly Stereoselective Synthesis of Saccharin-Substituted β-Lactams via in Situ Generation of a Heterosubstituted Ketene and a Zwitterionic Intermediate as Potential Antibacterial Agents. Org Lett. 2015 Jun 19;17(12):3034-7. doi: 10.1021/acs.orglett.5b01309. Epub 2015 Jun 1. PubMed PMID: 26029959.

Explore Compound Types